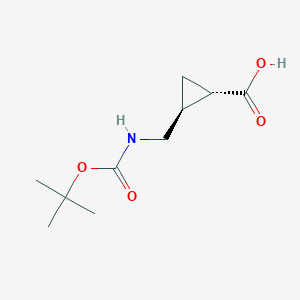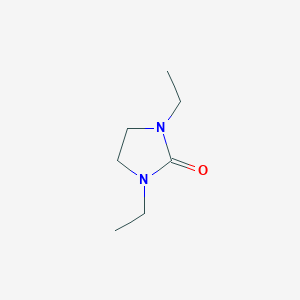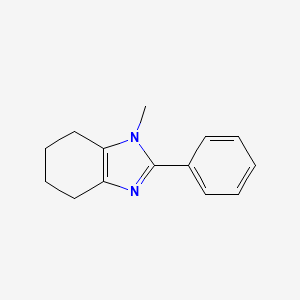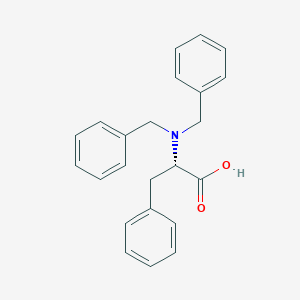
4-(Tributylstannyl)aniline
Übersicht
Beschreibung
4-(Tributylstannyl)aniline is an organotin compound with the chemical formula C18H33NSn. It is a derivative of aniline, where the hydrogen atom on the para position of the benzene ring is replaced by a tributylstannyl group. This compound is of significant interest in organic synthesis and material science due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tributylstannyl)aniline typically involves the reaction of 4-bromoaniline with tributyltin hydride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
Preparation of 4-bromoaniline: 4-bromoaniline is synthesized by the bromination of aniline using bromine in the presence of a suitable solvent like acetic acid.
Stannylation Reaction: 4-bromoaniline is then reacted with tributyltin hydride in the presence of a palladium catalyst (such as tetrakis(triphenylphosphine)palladium(0)) and a base (such as potassium carbonate) in a solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Safety measures are crucial due to the toxicity of organotin compounds and the need for an inert atmosphere.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Tributylstannyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through reactions such as the Stille coupling, where it reacts with halides or pseudohalides in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form the parent aniline.
Cross-Coupling Reactions: It is commonly used in cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Common Reagents and Conditions
Palladium Catalysts: Tetrakis(triphenylphosphine)palladium(0) is a common catalyst used in these reactions.
Solvents: Tetrahydrofuran (THF), dichloromethane, and acetonitrile are frequently used solvents.
Bases: Potassium carbonate and sodium hydroxide are commonly used bases.
Major Products Formed
Substituted Anilines: Through substitution reactions, various substituted anilines can be synthesized.
Biaryl Compounds: Cross-coupling reactions often yield biaryl compounds, which are important in pharmaceuticals and material science.
Wissenschaftliche Forschungsanwendungen
4-(Tributylstannyl)aniline has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of advanced materials, such as conductive polymers and nanomaterials.
Biological Studies: It serves as a precursor for the synthesis of biologically active compounds and is used in the study of enzyme inhibition and protein interactions.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of anticancer and antiviral agents.
Wirkmechanismus
The mechanism of action of 4-(Tributylstannyl)aniline involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl group. This group acts as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The compound can also interact with molecular targets such as enzymes and proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trimethylstannyl)aniline: Similar to 4-(Tributylstannyl)aniline but with a trimethylstannyl group instead of a tributylstannyl group.
4-(Triethylstannyl)aniline: Contains a triethylstannyl group.
4-(Triphenylstannyl)aniline: Contains a triphenylstannyl group.
Uniqueness
This compound is unique due to the size and steric properties of the tributylstannyl group, which can influence the reactivity and selectivity of the compound in chemical reactions. The larger size of the tributyl group compared to methyl or ethyl groups can provide steric hindrance, affecting the outcome of reactions and making it a valuable reagent in selective organic synthesis.
Eigenschaften
IUPAC Name |
4-tributylstannylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.3C4H9.Sn/c7-6-4-2-1-3-5-6;3*1-3-4-2;/h2-5H,7H2;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDJOKUDYCJLGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432409 | |
| Record name | 4-(Tributylstannyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191980-51-5 | |
| Record name | 4-(Tributylstannyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Formylbenzo[1,3]dioxole-4-carboxylic acid ethyl ester](/img/structure/B1624581.png)













